molecular formula C10H18ClNOS B14680336 alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride CAS No. 31634-28-3

alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride

Cat. No.: B14680336
CAS No.: 31634-28-3
M. Wt: 235.77 g/mol
InChI Key: MUMFQLCFFHREFR-UHFFFAOYSA-N
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Description

Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes an isopropylamino group, a thiophene ring, and a methanol moiety

Properties

CAS No.

31634-28-3

Molecular Formula

C10H18ClNOS

Molecular Weight

235.77 g/mol

IUPAC Name

2-(propan-2-ylamino)-1-thiophen-3-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H17NOS.ClH/c1-7(2)11-8(3)10(12)9-4-5-13-6-9;/h4-8,10-12H,1-3H3;1H

InChI Key

MUMFQLCFFHREFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(C1=CSC=C1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride typically involves the reaction of thiophene derivatives with isopropylamine under controlled conditions. One common method includes the reductive amination of a thiophene aldehyde with isopropylamine, followed by the reduction of the resulting imine to form the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products are often characterized by their enhanced chemical stability and potential biological activity .

Scientific Research Applications

Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and bronchial dilation. The pathways involved in its action include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels, leading to the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include isoprenaline, epinephrine, and norepinephrine. These compounds share structural similarities, such as the presence of an amino group and a catechol or thiophene ring .

Uniqueness

Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride is unique due to its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of beta-adrenergic activity and chemical stability, making it a valuable tool in both research and potential therapeutic applications .

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